molecular formula C14H8FN5S B279277 6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B279277
M. Wt: 297.31 g/mol
InChI Key: ADBLMSDTIYPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl hydrazine with 2-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the fluorophenyl or pyridyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Nitrophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(4-FLUOROPHENYL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

Molecular Formula

C14H8FN5S

Molecular Weight

297.31 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8FN5S/c15-10-6-4-9(5-7-10)13-19-20-12(17-18-14(20)21-13)11-3-1-2-8-16-11/h1-8H

InChI Key

ADBLMSDTIYPITC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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